molecular formula C12H21N3O4S B12899317 Gly-Pro-Met

Gly-Pro-Met

Cat. No.: B12899317
M. Wt: 303.38 g/mol
InChI Key: OCPPBNKYGYSLOE-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-Pro-Met can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis . The general steps include:

    Loading the first amino acid: onto the resin.

    Deprotecting the Fmoc group: to expose the amino group.

    Coupling the next protected amino acid: using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repeating the deprotection and coupling steps: until the desired peptide sequence is obtained.

    Cleaving the peptide: from the resin and removing the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. SPPS is preferred for its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Gly-Pro-Met can undergo various chemical reactions, including:

    Oxidation: Methionine residues in peptides are susceptible to oxidation, forming methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gly-Pro-Met has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of Gly-Pro-Met is primarily attributed to its antioxidant properties. The methionine residue plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. The peptide may also interact with specific molecular targets and signaling pathways, such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Pro-Met is unique due to the presence of methionine, which imparts distinct antioxidant properties. This sets it apart from other peptides like Gly-Pro and Met-enkephalin, which have different biological activities and applications .

Properties

Molecular Formula

C12H21N3O4S

Molecular Weight

303.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H21N3O4S/c1-20-6-4-8(12(18)19)14-11(17)9-3-2-5-15(9)10(16)7-13/h8-9H,2-7,13H2,1H3,(H,14,17)(H,18,19)/t8-,9-/m0/s1

InChI Key

OCPPBNKYGYSLOE-IUCAKERBSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

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